Bavachalcone

Overview

Description

Bavachalcone is a major bioactive chalcone isolated from Psoralea corylifolia. It exhibits many biological activities .

Synthesis Analysis

Enzymatic synthesis of novel isobavachalcone glucosides has been studied using a UDP-glycosyltransferase (YjiC) from Bacillus licheniformis DSM-13 . The chemical structures of the compounds were elucidated by spectroscopic techniques, including LC–MS, MS, and NMR .Molecular Structure Analysis

Bavachalcone has shown stronger binding orientation with the amyloid-beta (Aβ42) fibril structure in molecular docking studies .Chemical Reactions Analysis

Chalcones, like Bavachalcone, are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . Bavachalcone also exhibits inhibition against UGT1A1 and UGT1A7-mediated 4-MU glucuronidation reaction .Physical And Chemical Properties Analysis

Chalcones, like Bavachalcone, can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with carbonyl group .Scientific Research Applications

Cancer Treatment

Bavachalcone has been identified as having effectiveness against various forms of cancer . Research suggests that it may have therapeutic benefits in medicine by targeting cancerous cells and inhibiting their growth .

Oxidative Stress Reduction

This compound is also known to combat oxidative stress , which is an imbalance between free radicals and antioxidants in your body. Bavachalcone’s antioxidant properties help in neutralizing free radicals, thus protecting cells from damage .

Alzheimer’s Disease Management

Studies have shown that Bavachalcone can be beneficial in managing Alzheimer’s disease . Its pharmacological properties may contribute to reducing the progression of this neurodegenerative condition .

Angiogenesis

Bavachalcone promotes angiogenesis , which is the formation of new blood vessels. This is crucial for tissue repair and regeneration, making Bavachalcone a promising agent for enhancing angiogenesis and tissue repair .

Tissue Repair and Regeneration

Linked to its angiogenic properties, Bavachalcone aids in tissue repair and regeneration . It supports the differentiation of endothelial progenitor cells, which are essential for new blood vessel formation and wound healing .

Osteoclastogenesis Inhibition

The compound has been found to inhibit osteoclastogenesis , which is the process of bone tissue breakdown and absorption by osteoclasts. This suggests potential applications in treating bone diseases such as osteoporosis .

Enzyme Inhibition

Bavachalcone exhibits inhibitory effects on various enzymes , including α-glucosidase, which plays a role in carbohydrate digestion. Its inhibition by Bavachalcone could be beneficial in managing conditions like diabetes .

Mechanism of Action

Bavachalcone is a bioactive compound isolated from the traditional Chinese medicine Fructus Psoraleae . It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects . This article will delve into the mechanism of action of Bavachalcone, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Bavachalcone primarily targets α-glucosidase , a carbohydrate hydrolase widely distributed on the brush edge of small intestinal mucosa . It also interacts with other proteins such as Manganese Superoxide Dismutase (MnSOD) , and RAR-related orphan receptor α (RORα) .

Mode of Action

Bavachalcone inhibits α-glucosidase activity, a mechanism elucidated by molecular docking . The inhibition of α-glucosidase by Bavachalcone was significantly superior to acarbose, a commonly used α-glucosidase inhibitor . The inhibition stems from hydrogen bonds formed with the trp391, arg428, and trp710 residues of α-glucosidase . Bavachalcone also enhances the expression of MnSOD through the AMP-Activated Protein Kinase (AMPK) signaling pathway .

Biochemical Pathways

Bavachalcone affects several biochemical pathways. It enhances the circadian amplitude of Bmal1 mRNA expression after serum shock, which is involved in circadian rhythm regulation . Bavachalcone also suppresses senescence in human endothelial cells and mRNA expression of p16 (ink4a), a marker of replicative senescence .

Result of Action

Bavachalcone’s action results in several molecular and cellular effects. It suppresses senescence in human endothelial cells and reduces mitochondrial superoxide production . Bavachalcone also enhances the expression of MnSOD, an essential antioxidant mitochondrial enzyme .

Action Environment

It’s known that bavachalcone can enhance the circadian amplitude of bmal1 mrna expression after serum shock , suggesting that it may interact with the body’s internal circadian rhythms.

Safety and Hazards

properties

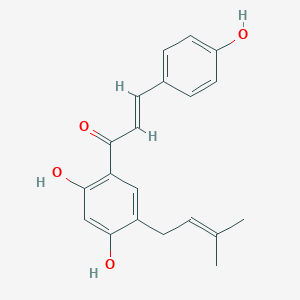

IUPAC Name |

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZGPHNVMRXDCB-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317977 | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28448-85-3 | |

| Record name | Bavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

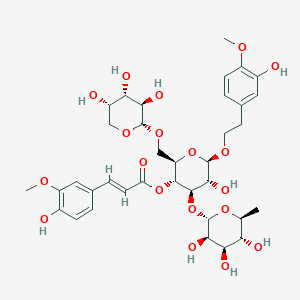

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does bavachalcone exert its anti-inflammatory effects?

A1: Bavachalcone exhibits anti-inflammatory properties by inhibiting the degradation of IκB-α in activated microglial cells. [] This prevents the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Q2: What is the role of bavachalcone in regulating oxidative stress?

A2: Bavachalcone demonstrates antioxidant activity by inducing the expression of Manganese Superoxide Dismutase (MnSOD) through the AMP-activated protein kinase (AMPK) pathway in human endothelial cells. [] This enzyme plays a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Q3: How does bavachalcone influence osteoclast differentiation?

A3: Bavachalcone has been shown to inhibit osteoclast differentiation by suppressing the induction of Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) by Receptor activator of nuclear factor kappa-Β ligand (RANKL). [] This suggests its potential in preventing bone loss associated with osteoporosis.

Q4: What is the molecular formula and weight of bavachalcone?

A4: The molecular formula of bavachalcone is C21H22O4, and its molecular weight is 338.4 g/mol. []

Q5: Are there any spectroscopic data available for bavachalcone?

A5: Yes, bavachalcone has been extensively characterized using various spectroscopic techniques. Its structure has been confirmed through UV, MS, and H-NMR analyses. [, ]

Q6: What are the key pharmacological activities of bavachalcone?

A6: Bavachalcone exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, anti-angiogenic, tissue repair promoting, and osteoclastogenesis inhibitory effects. It also demonstrates inhibitory activity against various enzymes, including α-glucosidase. [, , , ]

Q7: How does bavachalcone impact angiogenesis?

A7: Bavachalcone promotes the differentiation of endothelial progenitor cells (EPCs) and neovascularization through the RORα-Erythropoietin (EPO)-AMPK axis. []

Q8: What is the role of bavachalcone in Alzheimer's disease?

A8: Bavachalcone exhibits multi-target anti-Alzheimer's activities by inhibiting neuroinflammation, oxidative damage, and key AD-related protein targets, such as amyloid β-peptide 42, β-secretase, glycogen synthase kinase 3β, and acetylcholinesterase. [, ]

Q9: Can bavachalcone be used for treating diabetes?

A9: Bavachalcone exhibits potential antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation. [, ] Further research is needed to explore its clinical application in diabetes management.

Q10: How does bavachalcone affect the circadian rhythm?

A7: Bavachalcone enhances the expression of RAR-related orphan receptor α (RORα), a key regulator of circadian rhythms. It also controls the circadian transcription of Bmal1 and suppresses cellular senescence in human endothelial cells. []

Q11: What is known about the pharmacokinetics of bavachalcone?

A11: Studies have shown sex-related differences in the pharmacokinetics of bavachalcone in rats. [, ] More research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in different species.

Q12: Has the efficacy of bavachalcone been demonstrated in cellular and animal models?

A12: Yes, bavachalcone has shown efficacy in various in vitro and in vivo models. For instance, it inhibits NO production in lipopolysaccharide (LPS)-activated microglia. [, ] It also promotes wound healing and angiogenesis in animal models. []

Q13: What analytical techniques are commonly used to quantify bavachalcone?

A13: Several analytical techniques, including HPLC-UV, HPLC, HPLC-ECD, HPLC-DAD, IT-MS, HPLC/TOF-MS, LC-MS/MS, and ILUAE, have been employed for the separation, identification, and quantification of bavachalcone in various matrices. [, , , ]

Q14: How is the quality of bavachalcone-containing herbal medicines assessed?

A14: HPLC fingerprint analysis coupled with multi-component analysis is a valuable tool for quality control of Psoralea corylifolia and its preparations. This method allows for the identification and quantification of key bioactive compounds, including bavachalcone, ensuring the consistency and efficacy of the herbal medicine. [, ]

Q15: What is known about the safety profile of bavachalcone?

A15: While generally considered safe, certain studies suggest potential toxicity of bavachalcone at higher concentrations. For instance, it induced cytotoxicity in lipid-loaded HepG2 cells via oxidative stress. [] Further research is crucial to determine its long-term safety profile and potential adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.